6-Fluorobenzo[d]thiazole-2-carbaldehyde CAS number
6-Fluorobenzo[d]thiazole-2-carbaldehyde CAS number
An In-Depth Technical Guide to 6-Fluorobenzo[d]thiazole-2-carbaldehyde (CAS: 933749-06-5)
Executive Summary
6-Fluorobenzo[d]thiazole-2-carbaldehyde is a fluorinated heterocyclic building block of considerable importance in contemporary medicinal chemistry and drug discovery. Its structure, which combines a benzothiazole core, a reactive aldehyde group at the 2-position, and a fluorine atom at the 6-position, makes it a highly versatile synthetic intermediate. The incorporation of fluorine can strategically enhance crucial pharmacological properties such as metabolic stability, lipophilicity, and binding affinity to biological targets[1]. This guide provides an in-depth analysis of its chemical properties, synthesis, reactivity, and its pivotal role as a precursor for developing novel therapeutic agents, particularly in the fields of neurodegenerative diseases and infectious diseases.
Physicochemical and Structural Data
A precise understanding of the compound's fundamental properties is critical for its effective use in research and development. The data below has been compiled from chemical supplier databases and technical information sheets.
| Property | Value | Reference |
| CAS Number | 933749-06-5 | [1] |
| Molecular Formula | C₈H₄FNOS | [2] |
| Molecular Weight | 181.19 g/mol | N/A |
| Appearance | Typically a solid | N/A |
| Functional Groups | Aldehyde, Benzothiazole, Fluoro | [1] |
| SMILES | O=Cc1nc2cc(F)ccc2s1 | N/A |
| Storage | Inert atmosphere, 2-8°C | [3] |
Synthesis and Mechanistic Considerations
The synthesis of 2-substituted benzothiazoles is a well-established area of heterocyclic chemistry. While specific, detailed protocols for 6-Fluorobenzo[d]thiazole-2-carbaldehyde are proprietary, a general and highly effective method involves the condensation of a substituted 2-aminothiophenol with an appropriate aldehyde or its equivalent.
A common and mechanistically sound approach is the reaction between 2-amino-5-fluorothiophenol and a glyoxal equivalent, followed by an oxidative cyclization. The 2-aminothiophenol precursor provides the aniline and thiol functionalities necessary to form the fused ring system, while the aldehyde precursor introduces the C2-substituent.
Caption: Generalized synthetic workflow for 6-Fluorobenzo[d]thiazole-2-carbaldehyde.
Chemical Reactivity and Derivatization Potential
The primary locus of reactivity in 6-Fluorobenzo[d]thiazole-2-carbaldehyde is the aldehyde group at the 2-position. This functional group is an electrophilic center, making it an ideal handle for a wide array of chemical transformations. This versatility is crucial for medicinal chemists exploring structure-activity relationships (SAR) by systematically modifying the molecule to enhance its biological activity[1].
Key derivatization reactions include:
-
Schiff Base Formation: Condensation with primary amines to form imines. This is a cornerstone reaction for linking the benzothiazole core to other pharmacophores.
-
Hydrazone Formation: Reaction with hydrazines or hydrazides to generate hydrazones, which are themselves a class of biologically active compounds[1].
-
Reductive Amination: Conversion of the aldehyde to an amine via an imine intermediate, allowing for the introduction of secondary or tertiary amine functionalities.
-
Wittig Reaction: Reaction with phosphorus ylides to form alkenes, extending the carbon chain at the C2 position.
-
Oxidation/Reduction: The aldehyde can be oxidized to a carboxylic acid or reduced to a primary alcohol, providing further opportunities for functionalization.
Caption: Key derivatization pathways from the 2-carbaldehyde group.
Applications in Drug Discovery and Medicinal Chemistry
The benzothiazole scaffold is a "privileged structure" in medicinal chemistry, known for its wide range of pharmacological activities including anticancer, antimicrobial, and neuroprotective properties[4][5]. 6-Fluorobenzo[d]thiazole-2-carbaldehyde serves as a key starting material for tapping into this potential.
Neurodegenerative Diseases
A primary application of this compound is in the synthesis of novel cholinesterase inhibitors for potential use in treating neurodegenerative diseases like Alzheimer's[1]. Derivatives have been shown to act as inhibitors of both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes critical to the pathogenesis of Alzheimer's disease. Molecular docking studies have helped to confirm the binding orientation of these inhibitors within the active sites of these enzymes[1].
Antimicrobial Agents
The versatile aldehyde group allows for the creation of novel amide and other derivatives that exhibit potent in vitro antibacterial and antifungal activities[1]. The benzothiazole nucleus is a known pharmacophore in many antimicrobial agents, and modifications at the 2-position using this carbaldehyde as a precursor allow for the fine-tuning of efficacy and spectrum of activity against various microbial strains[1][6].
Oncology Research
Benzothiazole derivatives are widely investigated for their anticancer potential against a range of tumor types[5][7]. The 2-arylbenzothiazole subclass, in particular, has shown promising antitumor activity[7]. 6-Fluorobenzo[d]thiazole-2-carbaldehyde is a valuable precursor for synthesizing such 2-substituted derivatives, enabling the exploration of new chemical space in the search for more effective cancer therapeutics.
The Strategic Role of Fluorine
The fluorine atom at the 6-position is not a passive substituent. Its inclusion is a deliberate medicinal chemistry strategy. Fluorine's high electronegativity and small size can significantly alter a molecule's properties by:
-
Enhancing Metabolic Stability: Blocking sites susceptible to oxidative metabolism by cytochrome P450 enzymes, thereby increasing the drug's half-life.
-
Modulating Lipophilicity: Increasing the molecule's ability to cross cell membranes.
-
Improving Binding Affinity: Forming favorable interactions (such as hydrogen bonds or dipole-dipole interactions) with amino acid residues in the target protein's active site[1].
Safety, Handling, and Storage
As with any reactive chemical intermediate, proper handling of 6-Fluorobenzo[d]thiazole-2-carbaldehyde is essential. While a specific safety data sheet (SDS) for this exact compound is not publicly available, data from structurally similar benzaldehyde and benzothiazole compounds provide a reliable guide.
-
Hazards: Likely to be an irritant to the eyes, skin, and respiratory tract. May be harmful if swallowed, inhaled, or absorbed through the skin[8][9].
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety goggles with side shields, and a lab coat. Handle in a well-ventilated area or a chemical fume hood[10][11].
-
Handling: Avoid breathing dust, vapor, mist, or gas. Avoid contact with skin and eyes. Wash hands thoroughly after handling. Keep away from incompatible materials such as strong oxidizing agents[10][11].
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. For long-term stability, storage under an inert atmosphere at refrigerated temperatures (2-8°C) is recommended[2][3][12].
Conclusion
6-Fluorobenzo[d]thiazole-2-carbaldehyde (CAS: 933749-06-5) is more than just a chemical compound; it is a strategic tool for innovation in drug development. The combination of a biologically active benzothiazole core, a synthetically versatile aldehyde handle, and a pharmacologically enhancing fluorine atom makes it a high-value precursor for generating diverse libraries of potential therapeutic agents. Its demonstrated utility in developing cholinesterase inhibitors and antimicrobial agents underscores its importance to researchers and scientists dedicated to addressing complex medical challenges.
References
-
Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs - RSC Publishing. [Link]
-
Synthesis, characterization and biological evaluation of some novel 6-fluoro benzothiazole substituted thiazolidinones as anthelmintic activity - Der Pharma Chemica. [Link]
-
SYNTHESIS AND BIOLOGICAL EVALUATION OF 6-FLUORO BENZOTHIAZOLE SUBSTITUTED 1,3,4-THIADIAZOLE - ResearchGate. [Link]
-
Material Safety Data Sheet - 1,3-Benzothiazole-2-carbaldehyde, 97% - Cole-Parmer. [Link]
- The preparation method of 2-thiazole carboxaldehyde compounds - Google P
-
Benzothiazole-Based Therapeutics: FDA Insights and Clinical Advances - ResearchGate. [Link]
-
Novel 2-substituted benzothiazole derivatives: synthesis, in vitro and in silico evaluations as potential anticancer agents - PubMed Central. [Link]
-
Safety Data Sheet: Benzaldehyde - Carl ROTH. [Link]
-
Design, Synthesis and Evaluation of Benzothiazole Derivatives as Multifunctional Agents - IRIS Unimore. [Link]
-
Safety Data Sheet - lbcp. [Link]
Sources
- 1. 6-Fluorobenzo[d]thiazole-2-carbaldehyde|CAS 933749-06-5 [benchchem.com]
- 2. 6639-57-2|1,3-Benzothiazole-2-carbaldehyde|BLD Pharm [bldpharm.com]
- 3. 10200-59-6|Thiazole-2-carbaldehyde|BLD Pharm [bldpharm.com]
- 4. Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs - RSC Advances (RSC Publishing) DOI:10.1039/D5RA03993B [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. derpharmachemica.com [derpharmachemica.com]
- 7. Novel 2-substituted benzothiazole derivatives: synthesis, in vitro and in silico evaluations as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 9. dcfinechemicals.com [dcfinechemicals.com]
- 10. fishersci.ca [fishersci.ca]
- 11. static.cymitquimica.com [static.cymitquimica.com]
- 12. 6639-57-2 CAS MSDS (Benzothiazole-2-carboxaldehyde) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
